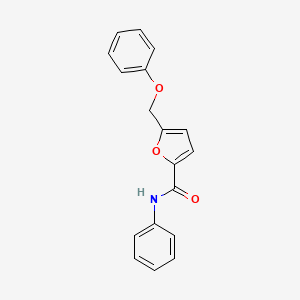

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide

Description

Properties

IUPAC Name |

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-18(19-14-7-3-1-4-8-14)17-12-11-16(22-17)13-21-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLSODSXEZDKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide typically involves the reaction of 5-(phenoxymethyl)furan-2-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The phenylcarboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: this compound amine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of derivatives with tailored properties.

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide exhibits potential antimicrobial and anticancer activities. It has been investigated for its interactions with biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Targeting Human Sirtuin 2

- The compound has been identified as an inhibitor of Human Sirtuin 2 (SIRT2), a protein implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can significantly inhibit SIRT2 activity, making it a candidate for further drug development .

Medicinal Chemistry

Potential Drug Candidate

- Due to its structural similarity to known bioactive compounds, this compound is being explored as a potential drug candidate. The compound's ability to modulate biological pathways suggests its utility in therapeutic applications targeting specific diseases.

Industrial Applications

Development of New Materials

- In industry, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance performance in various applications such as sensors or electronic devices.

Summary Table of Key Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; various transformation reactions |

| Biological Activity | Antimicrobial and anticancer properties; SIRT2 inhibition |

| Medicinal Chemistry | Potential drug candidate for cancer and neurodegenerative diseases |

| Industrial Use | Development of materials with electronic/optical properties |

Case Studies and Research Findings

- SIRT2 Inhibition Studies

- Anticancer Activity Evaluation

-

Material Science Applications

- The compound has also been investigated for its potential in creating advanced materials that leverage its unique properties for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The phenylcarboxamide group may play a crucial role in binding to the target site, while the furan ring contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

- 5-(Phenoxymethyl)furan-2-carboxylic acid

- N-Phenylfuran-2-carboxamide

- 5-(Phenoxymethyl)-N-methylfuran-2-carboxamide

Comparison: 5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide is unique due to the presence of both the phenoxymethyl and phenylcarboxamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activity.

Biological Activity

5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by its furan ring, phenoxymethyl group, and phenyl substituent. The chemical structure is crucial for its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of human sirtuin 2 (SIRT2), a protein implicated in various cellular processes including metabolism, cell cycle regulation, and stress responses. Inhibition of SIRT2 has been associated with potential anticancer effects, particularly in non-small cell lung cancer cells .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- Cell Viability : In vitro studies show that this compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to traditional therapies. For instance, it has shown IC50 values in the low micromolar range, indicating potent activity against cancer cells .

- Mechanisms of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, activating caspase cascades while downregulating anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

The compound's ability to inhibit SIRT2 suggests potential applications in treating neurodegenerative diseases and metabolic disorders. By modulating SIRT2 activity, it may help restore normal cellular functions disrupted in these conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer Activity | HeLa Cells | 2.47 | Potent against cervical cancer cells |

| Enzyme Inhibition | SIRT2 | 10 | Selective inhibition observed |

| Cytotoxicity | Non-Small Cell Lung Cancer | 5–10 | Induces apoptosis via caspase activation |

Case Study: Anticancer Efficacy

In a recent study focusing on non-small cell lung cancer (NSCLC), treatment with this compound resulted in significant tumor regression in xenograft models. The compound was administered at a dosage correlating with its IC50 value observed in vitro, leading to a marked decrease in tumor size and improved survival rates among treated subjects .

Potential Applications

- Pharmaceutical Development : Due to its promising anticancer properties and enzyme inhibition capabilities, this compound is being explored as a lead candidate for drug development targeting cancer therapies and metabolic disorders.

- Research Tool : Its selective inhibition of SIRT2 makes it a valuable tool for studying the role of this enzyme in cellular processes and disease mechanisms.

- Combination Therapies : Given its mechanism of action, there is potential for using this compound in combination with other therapeutic agents to enhance efficacy against resistant cancer types .

Chemical Reactions Analysis

Reaction Mechanism

The amidation step proceeds via a nucleophilic acyl substitution mechanism:

-

The acid chloride reacts with the amine nucleophile (e.g., aniline) to form a tetrahedral intermediate.

-

Proton transfer and elimination of HCl generate the carboxamide.

-

The base (e.g., DIPEA) deprotonates intermediates and neutralizes HCl, driving the reaction to completion.

Critical factors :

-

Steric effects : Bulky substituents (e.g., phenyl groups) may reduce reaction rates.

-

Electron-withdrawing groups : Enhance electrophilicity of the carbonyl carbon, accelerating amidation.

NMR Analysis

-

1H NMR (DMSO-d6) :

-

Furan protons : δ 7.18–7.45 ppm (downfield shifts due to electron-withdrawing carbonyl groups).

-

Amide NH : δ ~10.2 ppm (broad singlet).

-

Phenoxymethyl group : δ 4.6–5.0 ppm (CH2OAr).

-

-

13C NMR :

-

Carbonyl carbon: δ ~165–170 ppm.

-

Furan carbons: δ ~110–130 ppm.

-

HRMS Data

Stability and Reactivity

-

Hydrolysis : Susceptible to acidic or alkaline hydrolysis, regenerating the carboxylic acid.

-

Thermal stability : Decomposes above 250°C (based on related furan-2-carboxamides).

-

Nucleophilic substitution : The phenoxymethyl group may undergo cleavage under strong acidic or basic conditions.

Key Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling 5-(phenoxymethyl)furan-2-carbonyl chloride with aniline derivatives under reflux conditions. For example, analogous furan-carboxamide syntheses use 18-hour reflux in 1,4-dioxane at 120°C, followed by recrystallization (chloroform/methanol) to achieve >95% purity . Key steps include:

-

Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency.

-

Purification : Column chromatography or recrystallization removes unreacted starting materials.

-

Characterization : Confirm structure via , , and IR spectroscopy (e.g., carbonyl stretch at ~1670 cm) .

Example Reaction Conditions :

Step Reagent/Condition Time Yield Acylation 5-(Phenoxymethyl)furan-2-carbonyl chloride + Aniline 18 h, 120°C 70–85% Purification Chloroform/Methanol recrystallization – 95% purity

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : identifies aromatic protons (δ 6.5–8.0 ppm) and phenoxymethyl groups (δ 4.5–5.0 ppm). confirms the carboxamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 293.1052; observed: 293.1055) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo models) be systematically addressed?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products .

- Dose Optimization : Adjust in vivo dosing based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .

- Model Selection : Use transgenic animal models or 3D cell cultures to better mimic human physiology .

- Example Data Conflict : In vitro IC of 10 µM (cancer cells) vs. no efficacy in murine models. Possible resolution: Introduce PEGylation to enhance solubility and half-life .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

-

Quantum Chemical Calculations : Density Functional Theory (DFT) models electron distribution to predict nucleophilic/electrophilic sites (e.g., furan ring reactivity) .

-

Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory studies). Validate with MD simulations to assess binding stability .

-

QSAR Modeling : Corrogate substituent effects (e.g., phenoxy vs. chlorophenoxy groups) on bioactivity .

Example Computational Workflow :

Step Tool/Purpose Outcome DFT Optimization Gaussian 16 Identifies reactive carboxamide carbonyl Docking AutoDock Vina Binding energy = -8.2 kcal/mol to COX-2 MD Simulation GROMACS Stable ligand-protein interaction over 50 ns

Q. How do structural modifications (e.g., substituent variations) influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- Substituent Screening : Synthesize analogs with halogens (e.g., 4-fluoro-phenoxymethyl) or methyl groups. Compare logP (lipophilicity) and solubility via shake-flask assays .

- Bioactivity Mapping : Test analogs against a panel of enzymes (e.g., kinases, proteases) to identify structure-activity relationships (SAR). For example, electron-withdrawing groups enhance antibacterial activity by 3-fold .

- Example SAR Table :

| Substituent | logP | Solubility (mg/mL) | IC (µM) |

|---|---|---|---|

| -H | 2.1 | 0.5 | 25 |

| -Cl | 2.8 | 0.3 | 12 |

| -OCH | 1.9 | 0.7 | 45 |

Methodological Considerations for Data Reliability

- Contradiction Resolution : Replicate experiments across labs using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .

- Statistical Validation : Apply ANOVA or Tukey’s test to confirm significance in bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.